(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester
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Overview
Description
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of two chlorine atoms attached to the benzene ring, an amide linkage, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester typically involves the reaction of 3,4-dichlorobenzoyl chloride with ethyl glycinate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, higher temperatures, and more efficient mixing techniques to enhance the reaction rate and product formation.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents, such as dimethylformamide (DMF).
Major Products Formed
Hydrolysis: (3,4-Dichloro-benzoylamino)-acetic acid.
Reduction: (3,4-Dichloro-benzoylamino)-ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of chlorine atoms, which are known to enhance biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of chlorine atoms may enhance the compound’s ability to interact with biological membranes and proteins, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzoyl chloride
- 3,4-Dichlorobenzyl chloride
- 3,4-Dichlorotoluene
Uniqueness
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amide linkage and an ester group allows for a range of chemical modifications and reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[(3,4-dichlorobenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLMHHTKYNKRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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